Product packaging for Resorcinol, 5-methyl-2,4,6-triiodo-(Cat. No.:CAS No. 52273-49-1)

Resorcinol, 5-methyl-2,4,6-triiodo-

Cat. No.: B13952465
CAS No.: 52273-49-1
M. Wt: 501.83 g/mol
InChI Key: NFGIAMLWNIWOLG-UHFFFAOYSA-N
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Description

Contextualization within Polyhalogenated Aromatic Systems

Resorcinol (B1680541), 5-methyl-2,4,6-triiodo- belongs to the broad class of polyhalogenated aromatic compounds (PHAs). pharmacompass.com These are molecules containing multiple halogen atoms attached to an aromatic system. PHAs are known for their diverse applications and are often characterized by their chemical stability and specific reactivity. pharmacompass.comnih.gov The introduction of halogen atoms, particularly heavy ones like iodine, significantly alters the electronic properties and steric profile of the parent aromatic molecule. mdpi.com

In the case of Resorcinol, 5-methyl-2,4,6-triiodo-, the three iodine atoms are powerful electron-withdrawing groups, yet their presence is on a phenol (B47542) ring, which is activated by the two hydroxyl groups. This juxtaposition of activating and deactivating substituents creates a unique chemical environment. The iodine atoms serve as potential sites for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions, making such iodoarenes valuable synthetic intermediates. nih.gov The study of such compounds is crucial for understanding structure-reactivity relationships in complex aromatic systems.

Historical Trajectory and Evolution of Research on Triiodoresorcinol Derivatives

Research into iodinated phenols has a long history, intertwined with the development of synthetic organic chemistry. The parent molecule, resorcinol (benzene-1,3-diol), was first prepared in 1864 by Austrian chemist Heinrich Hlasiwetz and Ludwig Barth. wikipedia.org The iodination of resorcinol and its derivatives, however, presented synthetic challenges regarding selectivity and yield. Early studies focused on understanding the conditions required to control the position and degree of iodination on the activated phenol ring.

Significant progress was made in developing methods for the controlled iodination of phenols. For instance, research from 1991 detailed the complexities of iodinating resorcinol, noting that slight changes in reaction conditions could lead to a mixture of mono-, di-, and tri-iodinated products. scispace.com That study found that adding sodium bicarbonate to an aqueous mixture of resorcinol and an excess of iodine led to the precipitation of 2,4,6-triiodoresorcinol (B104771). scispace.com Earlier work, such as a 1963 study on the iodination of 4,5,6-trimethylresorcinol, highlights the long-standing interest in the halogenation of substituted resorcinols. nih.gov The evolution of this research has been driven by the need for specific, highly substituted aromatic building blocks for more complex targets. The development of methods using reagents like iodine monochloride (ICl) in mixed solvent systems has provided more reliable pathways to create high-purity tri-iodinated benzene (B151609) derivatives. google.com

Significance of 5-methyl-2,4,6-triiodoresorcinol in Specialized Chemical Synthesis and Advanced Studies

The primary significance of poly-iodinated aromatic compounds like Resorcinol, 5-methyl-2,4,6-triiodo- lies in their role as key intermediates in specialized chemical synthesis. The carbon-iodine bond is relatively weak and susceptible to a variety of transformations, making these compounds versatile precursors.

A major application for structurally related tri-iodinated aromatics is in the synthesis of X-ray contrast agents. google.comresearchgate.net These medical imaging agents require atoms with high electron density to effectively absorb X-rays, and iodine is an ideal element for this purpose. Compounds like 5-amino-2,4,6-triiodoisophthalic acid, which share the 1,3,5-trisubstituted-2,4,6-triiodo-benzene core, are fundamental building blocks for nonionic iodinated contrast media. researchgate.netgoogle.com The synthesis of these agents often involves the iodination of a substituted aromatic precursor, followed by further chemical modifications. google.comgoogle.com Given its structure, Resorcinol, 5-methyl-2,4,6-triiodo- is a plausible candidate for use as a precursor in the development of novel contrast agents or other complex molecular architectures.

Furthermore, heavily iodinated aromatic platforms are used in materials science and supramolecular chemistry. For example, tetraiodocavitands, which are bowl-shaped molecules, have been synthesized and used as substrates in palladium-catalyzed reactions to create complex host-guest systems and molecular conjugates. researchgate.net The presence of multiple iodine atoms allows for the stepwise and controlled introduction of new functional groups, enabling the construction of intricate, three-dimensional structures. This highlights the potential of Resorcinol, 5-methyl-2,4,6-triiodo- as a foundational component for advanced materials and molecular scaffolds. While its direct applications are not as widely documented as its un-iodinated precursor, 5-methylresorcinol (orcinol), which is found in lichens and has been studied for its biological properties, the synthetic versatility of the tri-iodinated form secures its importance in specialized research fields. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5I3O2 B13952465 Resorcinol, 5-methyl-2,4,6-triiodo- CAS No. 52273-49-1

Properties

CAS No.

52273-49-1

Molecular Formula

C7H5I3O2

Molecular Weight

501.83 g/mol

IUPAC Name

2,4,6-triiodo-5-methylbenzene-1,3-diol

InChI

InChI=1S/C7H5I3O2/c1-2-3(8)6(11)5(10)7(12)4(2)9/h11-12H,1H3

InChI Key

NFGIAMLWNIWOLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1I)O)I)O)I

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 5 Methyl 2,4,6 Triiodoresorcinol

Advanced Synthetic Routes to 5-methyl-2,4,6-triiodoresorcinol

The creation of 5-methyl-2,4,6-triiodoresorcinol is centered on the precise introduction of three iodine atoms onto a 5-methylresorcinol (also known as orcinol) scaffold. The methodologies employed are designed to be efficient and highly selective.

Regioselective Iodination Strategies of Methylresorcinol Precursors

The synthesis of 5-methyl-2,4,6-triiodoresorcinol fundamentally relies on the principles of electrophilic aromatic substitution. The precursor, 5-methylresorcinol, possesses a highly activated aromatic ring due to the two electron-donating hydroxyl groups at positions 1 and 3. These groups direct electrophiles, such as an iodinating agent, to the ortho and para positions (carbons 2, 4, and 6), which are all vacant.

The direct iodination of 5-methylresorcinol is therefore an inherently regioselective process. The key to achieving the desired tri-iodinated product, as opposed to mono- or di-iodinated species, lies in controlling the stoichiometry of the iodinating agent. A sufficient excess of the iodine source ensures that all three activated positions on the aromatic ring undergo substitution. The reaction is typically driven to completion by the choice of reagents and conditions that generate a potent electrophilic iodine species.

Catalyst Systems and Reaction Conditions for High-Yield Synthesis

A variety of catalyst systems and reagents have been developed to facilitate the high-yield iodination of activated aromatic compounds like phenols and resorcinols. organic-chemistry.orgtandfonline.com These methods are directly applicable to the synthesis of 5-methyl-2,4,6-triiodoresorcinol from its methylresorcinol precursor.

One effective method involves the use of iodine monochloride (ICl) in the presence of a base. google.com A patented procedure for analogous 2,4,6-triiodobenzene derivatives describes reacting the substituted benzene (B151609) with ICl and a base like calcium carbonate in a mixed solvent system of methanol (B129727) and dichloromethane. google.com This approach can produce the target compound in high purity and yield. The base is crucial for neutralizing the hydrogen chloride (HCl) byproduct generated during the reaction, thus preventing side reactions and driving the equilibrium towards the products.

Other established systems for aromatic iodination include:

N-Iodosuccinimide (NIS) : Often used with an acid catalyst like p-toluenesulfonic acid (PTSA) or in polar solvents, NIS is a mild and effective source of electrophilic iodine. researchgate.net

Iodine with an Oxidizing Agent : Combinations such as iodine with nitric acid, hydrogen peroxide, or potassium iodate (B108269) in sulfuric acid can generate the highly electrophilic triiodine cation (I₃⁺), which is capable of iodinating even deactivated rings. wikipedia.org

Silver Salt-Activated Iodine : Reagents like silver sulfate (B86663) (Ag₂SO₄) or silver triflimide can activate molecular iodine (I₂) by precipitating silver iodide, thereby generating a powerful electrophilic iodine species suitable for a range of aromatic substrates. organic-chemistry.orgnih.gov

Organocatalytic Systems : Modern approaches utilize thiourea (B124793) or disulfide catalysts with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source. These catalysts act as Lewis bases to activate the halogen-transfer reagent, enabling mild and selective iodination. organic-chemistry.orgorganic-chemistry.orgacs.org

Table 1: Comparison of Iodination Reagent Systems for Activated Arenes
Reagent SystemCatalyst/ActivatorTypical Solvent(s)Key FeaturesCitations
Iodine Monochloride (ICl)Base (e.g., CaCO₃)Methanol / DichloromethaneHigh yield, neutralizes acid byproduct. google.com
N-Iodosuccinimide (NIS)p-Toluenesulfonic Acid (PTSA)Acetonitrile, DMFMild conditions, good for sensitive substrates. researchgate.net
Iodine (I₂)Silver Salts (e.g., Ag₂SO₄)Dichloromethane, AcetonitrileStrong activation, forms insoluble AgI. nih.gov
1,3-Diiodo-5,5-dimethylhydantoin (DIH)Thiourea or DisulfideAcetonitrileOrganocatalytic, mild, and efficient. organic-chemistry.orgorganic-chemistry.orgacs.org
Iodine (I₂) / H₂O₂Nanoporous Sulfonic AcidWaterGreen chemistry approach, recyclable catalyst. tandfonline.com

Multi-component Reactions and Convergent Synthesis Approaches

While a direct multi-component reaction (MCR) to assemble 5-methyl-2,4,6-triiodoresorcinol from three or more simple precursors in a single step is not a commonly documented strategy, convergent synthesis approaches are highly relevant. MCRs are prized for their efficiency in building molecular complexity rapidly. rsc.org In a convergent strategy, the core 5-methylresorcinol skeleton could first be assembled using an MCR, followed by the previously described iodination step.

For instance, synthetic methods for producing 5-alkylresorcinols have been developed from α,β-unsaturated ketones and malonate diesters. google.com Such a reaction, which forms multiple carbon-carbon bonds in a sequence of Michael addition and cyclization/aromatization steps, embodies the principles of MCRs. This precursor could then be subjected to exhaustive iodination to yield the final product. This two-stage convergent approach combines the efficiency of MCRs for building the carbon framework with a robust, high-yielding iodination reaction. researchgate.netnih.gov

Derivatization and Functionalization Studies of 5-methyl-2,4,6-triiodoresorcinol

The chemical utility of 5-methyl-2,4,6-triiodoresorcinol can be expanded through derivatization, which involves chemical modification of its existing functional groups.

Post-Synthetic Modifications at Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups on the molecule are prime targets for post-synthetic modification. nih.gov Standard reactions for modifying phenols, such as etherification and esterification, are applicable, though the steric hindrance imposed by the large iodine atoms at the ortho positions (2 and 6) must be considered.

Williamson Ether Synthesis: This classic method can be used to convert the phenolic hydroxyl groups into ethers. wikipedia.org The process involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). francis-press.comkhanacademy.org

Reaction: Ar-OH + Base → Ar-O⁻ → (with R-X) → Ar-O-R

For 5-methyl-2,4,6-triiodoresorcinol, the reactivity of the resulting phenoxide may be diminished by the electron-withdrawing effects of the iodine atoms, and the approach of the alkyl halide could be sterically hindered. researchgate.net However, using highly reactive primary alkyl halides and appropriate solvent conditions (e.g., polar aprotic solvents like DMF or DMSO) can facilitate the reaction. francis-press.comnih.gov Phenolic metallocorroles, for example, have been successfully alkylated under basic conditions despite having bulky structures. nih.gov

Esterification: The hydroxyl groups can also be converted to esters through reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) (Schotten-Baumann conditions). This derivatization can be useful for protecting the hydroxyl groups or modulating the compound's properties. nih.govresearchgate.net

C-C Bond Forming Reactions at Non-Iodinated Positions

The structure of 5-methyl-2,4,6-triiodoresorcinol offers limited sites for C-C bond formation without displacing an iodine atom. The aromatic positions 2, 4, and 6 are occupied by iodine, and positions 1 and 3 by hydroxyl groups. The only remaining site for such a reaction is the methyl group at position 5.

Functionalization of this methyl group would likely proceed via a two-step sequence:

Side-Chain Halogenation: The methyl group can be converted to a more reactive benzylic halide (e.g., -CH₂Br) using free-radical halogenation conditions, such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light).

Nucleophilic Substitution: The resulting benzylic halide is an excellent electrophile for Sₙ2 reactions. It can react with a variety of carbon-based nucleophiles to form a new C-C bond. fiveable.meslideshare.net Examples include reaction with sodium cyanide (to introduce a -CH₂CN group, which can be further hydrolyzed to a carboxylic acid) or with Grignard or organocuprate reagents to add alkyl or aryl groups.

This strategy allows for the extension of the carbon framework from the methyl group, providing a route to more complex derivatives.

Preparation of Functionalized Analogs for Specific Research Objectives

The inherent structure of 5-methyl-2,4,6-triiodoresorcinol, featuring a methyl group and three iodine atoms on a resorcinol (B1680541) framework, presents multiple sites for chemical modification. The hydroxyl groups of the resorcinol ring are primary targets for functionalization, allowing for the synthesis of a diverse range of ether and ester derivatives. These modifications are instrumental in altering the physicochemical properties of the parent compound, such as its solubility, stability, and biological distribution, thereby enabling its application in specific research contexts.

Ether and Ester Derivatives for Enhanced Biological Targeting

The synthesis of ether and ester derivatives of 5-methyl-2,4,6-triiodoresorcinol represents a significant strategy for developing targeted therapeutic and diagnostic agents. The general approach for synthesizing these analogs involves the reaction of the hydroxyl groups of 5-methyl-2,4,6-triiodoresorcinol with various alkylating or acylating agents.

For instance, the preparation of ether derivatives can be achieved by reacting the parent compound with alkyl halides in the presence of a base. This reaction can be controlled to achieve mono- or di-ethers, depending on the stoichiometry and reaction conditions. These ether linkages can incorporate a range of functional groups, including those that can interact with specific biological targets.

Similarly, ester derivatives are synthesized by reacting 5-methyl-2,4,6-triiodoresorcinol with carboxylic acids, acid chlorides, or acid anhydrides. This approach is particularly valuable in the design of prodrugs, where the ester bond is designed to be cleaved by specific enzymes at the target site, releasing the active form of the drug. This strategy can enhance the therapeutic index of a drug by minimizing off-target effects.

A study on related resorcinol derivatives has demonstrated the utility of acylation reactions to produce compounds with potential pharmaceutical applications. While not specific to 5-methyl-2,4,6-triiodoresorcinol, the principles of reacting the precursor with agents like acetic acid and zinc dichloride, followed by further modifications, highlight a viable synthetic pathway for creating functionalized analogs.

Radiolabeled Analogs for Imaging Applications

The incorporation of radioisotopes into the structure of 5-methyl-2,4,6-triiodoresorcinol is a critical area of research for developing novel imaging agents for techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The presence of three iodine atoms on the aromatic ring makes this compound an excellent candidate for radioiodination.

The synthesis of radioiodinated analogs typically involves the replacement of one or more of the stable iodine atoms with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹³¹I. This can be achieved through various radioiodination techniques. The resulting radiolabeled compounds can then be used to visualize and quantify biological processes in vivo, offering valuable insights into disease mechanisms and the effectiveness of therapeutic interventions.

While direct studies on the radiolabeling of 5-methyl-2,4,6-triiodoresorcinol are not extensively reported, research on analogous structures provides a strong precedent. For example, the successful radioiodination of other complex molecules for imaging purposes suggests that similar methods could be applied to this compound.

The table below summarizes the types of functionalized analogs of 5-methyl-2,4,6-triiodoresorcinol and their potential research applications based on the synthetic strategies discussed.

Analog Type Functional Group Synthetic Approach Potential Research Objective
Ether DerivativeAlkoxy groupsAlkylation of hydroxyl groupsTargeted drug delivery, modulation of solubility and bioavailability
Ester DerivativeAcyl groupsAcylation of hydroxyl groupsProdrug design for targeted release, enhanced cell permeability
Radiolabeled AnalogRadioiodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I)Isotopic exchange or de novo synthesisIn vivo imaging (PET, SPECT), biodistribution studies

Further research into the synthesis and evaluation of these functionalized analogs will be crucial in unlocking the full potential of 5-methyl-2,4,6-triiodoresorcinol as a versatile platform for developing advanced tools for biomedical research.

Advanced Structural and Spectroscopic Elucidation of 5 Methyl 2,4,6 Triiodoresorcinol

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for 5-methyl-2,4,6-triiodoresorcinol is not publicly available, a detailed analysis can be extrapolated from the known structures of closely related compounds, such as 2,4,6-triiodoresorcinol (B104771) and 2,4,6-tribromoresorcinol. nih.govnih.gov The introduction of a methyl group at the 5-position is expected to influence the crystal packing primarily through steric effects rather than by introducing strong new intermolecular interactions.

The crystal structure of 5-methyl-2,4,6-triiodoresorcinol is anticipated to be dominated by a network of strong hydrogen bonds and significant halogen bonds. The two hydroxyl groups of the resorcinol (B1680541) moiety are potent hydrogen bond donors, likely forming robust synthons with neighboring molecules. These interactions are fundamental to the supramolecular assembly of phenols and related compounds.

The resorcinol ring itself is rigid, so conformational analysis primarily concerns the orientation of the hydroxyl groups and any potential out-of-plane distortions induced by the bulky iodine and methyl substituents. The torsional angles between the hydroxyl hydrogen atoms and the aromatic ring will be influenced by the formation of intramolecular and intermolecular hydrogen bonds.

The steric repulsion between the large iodine atoms at the 2, 4, and 6 positions and the adjacent hydroxyl and methyl groups could introduce some degree of torsional strain. This might manifest as slight twisting of the C-O bonds or minor puckering of the benzene (B151609) ring, although the aromatic system's drive for planarity is strong. Computational modeling, in conjunction with solid-state NMR, would be invaluable in quantifying this strain. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides a powerful tool for elucidating the detailed molecular structure of 5-methyl-2,4,6-triiodoresorcinol in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-methyl-2,4,6-triiodoresorcinol is expected to be relatively simple. Due to the substitution pattern, there are no aromatic protons. The spectrum would therefore show a singlet for the methyl protons and a singlet for the two equivalent hydroxyl protons. The chemical shift of the methyl group would likely appear in the range of 2.0-2.5 ppm, deshielded by the aromatic ring. chemicalbook.com The hydroxyl proton signal's position would be variable and dependent on concentration and solvent, but would likely be in the range of 4-8 ppm for phenols. pressbooks.pubdocbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide more detailed information about the carbon framework. Due to symmetry, four distinct signals are expected for the aromatic carbons, along with one signal for the methyl carbon. The chemical shifts can be predicted based on the known values for 5-methylresorcinol (orcinol) and the additive effects of the three iodine substituents. nist.govorganicchemistrydata.org The carbons bearing the iodine atoms (C2, C4, C6) are expected to be significantly shifted to a higher field (lower ppm) due to the heavy atom effect. The carbons bearing the hydroxyl groups (C1, C3) and the methyl group (C5) will be deshielded.

Predicted ¹H and ¹³C NMR Chemical Shifts for 5-methyl-2,4,6-triiodoresorcinol

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
-CH₃~2.2~20Singlet
-OH5-8-Broad singlet, concentration dependent
C1, C3-~155Carbons attached to hydroxyl groups
C2, C4, C6-~90Carbons attached to iodine atoms
C5-~110Carbon attached to the methyl group

¹²⁹I NMR Spectroscopy: While technically feasible, ¹²⁹I NMR is generally not a practical technique for structural elucidation of complex organic molecules. The iodine-127 nucleus is quadrupolar, which leads to very broad signals, often too broad to be detected with standard high-resolution NMR spectrometers. huji.ac.il Its application is typically limited to studies of highly symmetric iodide ions. Therefore, obtaining a meaningful ¹²⁹I NMR spectrum for 5-methyl-2,4,6-triiodoresorcinol would be highly challenging.

To unambiguously assign the ¹H and ¹³C signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A Homonuclear Correlation Spectroscopy (COSY) experiment would show correlations between coupled protons. In this specific molecule, it would primarily be used to confirm the absence of proton-proton coupling in the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal one-bond correlations between protons and the carbons they are attached to. This would definitively link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is crucial for establishing the connectivity across multiple bonds. It would show correlations between the methyl protons and the adjacent aromatic carbons (C4, C5, C6), as well as between the hydroxyl protons and their neighboring carbons (C1, C2, C3, C6). These correlations would provide unequivocal proof of the substitution pattern. bmrb.io

Solid-state NMR (ssNMR) would be a valuable technique for studying the structure of 5-methyl-2,4,6-triiodoresorcinol in its powdered crystalline form, especially in the absence of a single crystal suitable for X-ray diffraction. emory.edu ¹³C cross-polarization magic-angle spinning (CP/MAS) experiments could provide information on the number of crystallographically inequivalent molecules in the unit cell. nih.gov

Furthermore, ssNMR is a powerful tool for the characterization of polymorphism, which is the ability of a compound to exist in multiple crystalline forms. wikipedia.org Different polymorphs of 5-methyl-2,4,6-triiodoresorcinol would exhibit distinct ¹³C ssNMR spectra due to differences in their crystal packing and intermolecular interactions. This would allow for the identification and characterization of different polymorphic forms should they exist.

Vibrational Spectroscopy (FTIR, Raman) for Diagnostic Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides a powerful, non-destructive means to probe the bonding structure of molecules. By measuring the vibrational frequencies of specific bonds, these methods offer a molecular fingerprint, allowing for the identification of functional groups and the characterization of bond strengths and molecular symmetry. For 5-methyl-2,4,6-triiodoresorcinol, these techniques are invaluable for confirming the presence of key structural motifs.

The vibrational modes of 5-methyl-2,4,6-triiodoresorcinol can be predicted and analyzed by considering the contributions of the resorcinol ring, the methyl group, and the iodine substituents. The hydroxyl (-OH) groups of the resorcinol moiety are expected to exhibit characteristic stretching and bending vibrations. The O-H stretching vibrations typically appear as broad bands in the FTIR spectrum in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The presence of bulky iodine atoms ortho to the hydroxyl groups can influence the hydrogen bonding patterns and shift these frequencies.

The aromatic C-H stretching vibrations of the ring are generally observed between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl group are expected in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations typically give rise to a series of bands in the 1400-1600 cm⁻¹ range. The C-O stretching vibrations of the phenolic hydroxyl groups are anticipated to appear in the 1200-1300 cm⁻¹ region.

A critical aspect of the vibrational analysis of this molecule is the identification of the C-I stretching modes. These vibrations occur at lower frequencies, typically in the range of 400-600 cm⁻¹, due to the high mass of the iodine atom. Both FTIR and Raman spectroscopy are effective in detecting these low-frequency modes, providing direct evidence for the tri-iodo substitution.

A study on the vibrational spectra of 5-methyl-4-(2-thiazolylazo)resorcinol, a related compound, supports the assignment of vibrational modes in substituted methyl-resorcinol structures chemicalpapers.com. While the substituent pattern differs, the fundamental vibrations of the methyl-resorcinol core provide a basis for comparison.

Table 1: Predicted Diagnostic Vibrational Frequencies for 5-methyl-2,4,6-triiodoresorcinol

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity (FTIR) Expected Intensity (Raman)
O-H Stretching3200-3600Strong, BroadWeak
Aromatic C-H Stretching3000-3100MediumMedium
Aliphatic C-H Stretching2850-3000MediumMedium
C=C Aromatic Ring Stretching1400-1600Medium to StrongStrong
C-O Stretching1200-1300StrongMedium
C-I Stretching400-600StrongStrong

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For 5-methyl-2,4,6-triiodoresorcinol, HRMS provides definitive confirmation of its molecular formula and offers insights into the stability of different parts of the molecule.

The molecular formula of 5-methyl-2,4,6-triiodoresorcinol is C₇H₅I₃O₂. The expected monoisotopic mass can be calculated with high precision. The presence of three iodine atoms, which are monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion.

Upon ionization in the mass spectrometer, the molecular ion of 5-methyl-2,4,6-triiodoresorcinol will undergo fragmentation. The fragmentation pattern provides a roadmap of the molecule's structure, revealing the weakest bonds and the most stable resulting fragments. The fragmentation of phenols often involves the loss of a hydrogen atom, a CO molecule, or the entire hydroxyl group nih.gov. For halogenated aromatic compounds, the loss of a halogen atom is a common fragmentation pathway acs.org.

For 5-methyl-2,4,6-triiodoresorcinol, several key fragmentation pathways can be predicted:

Loss of an Iodine Atom: The C-I bond is relatively weak and can cleave to produce a fragment ion [M-I]⁺. This would be a major fragmentation pathway.

Loss of a Methyl Group: Cleavage of the C-CH₃ bond would result in a [M-CH₃]⁺ fragment.

Loss of CO: A characteristic fragmentation of phenols is the loss of a neutral carbon monoxide molecule from the ring, leading to a [M-CO]⁺ fragment.

Sequential Losses: A series of fragmentations can occur, such as the initial loss of an iodine atom followed by the loss of CO or another iodine atom.

The mass spectrum of 2,4,6-triiodophenol (B146134), a closely related compound, provides a valuable reference for predicting the fragmentation of 5-methyl-2,4,6-triiodoresorcinol massbank.jp. The primary fragmentation observed for 2,4,6-triiodophenol is the loss of an iodine atom. A similar initial fragmentation is highly probable for the title compound.

Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation Analysis for 5-methyl-2,4,6-triiodoresorcinol

Ion Proposed Formula Calculated m/z (monoisotopic) Fragmentation Pathway
[M]⁺[C₇H₅I₃O₂]⁺501.7475Molecular Ion
[M-H]⁺[C₇H₄I₃O₂]⁺500.7397Loss of a hydrogen atom
[M-CH₃]⁺[C₆H₂I₃O₂]⁺486.7318Loss of a methyl radical
[M-I]⁺[C₇H₅I₂O₂]⁺374.8434Loss of an iodine radical
[M-I-CO]⁺[C₆H₅I₂O]⁺346.8485Loss of I followed by CO
[M-2I]⁺[C₇H₅IO₂]⁺247.9393Loss of two iodine radicals
[I]⁺[I]⁺126.9045Iodine cation

Computational and Theoretical Investigations of 5 Methyl 2,4,6 Triiodoresorcinol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is a widely used tool for predicting a variety of molecular properties with a good balance between accuracy and computational cost. For a molecule like 5-methyl-2,4,6-triiodoresorcinol, DFT calculations would provide fundamental insights into its intrinsic chemical nature.

A primary application of DFT is the determination of a molecule's electronic structure. This involves calculating the energies and shapes of the molecular orbitals that arise from the combination of atomic orbitals. Key aspects of this analysis include:

Electronic Structure: The arrangement of electrons in the molecular orbitals. For 5-methyl-2,4,6-triiodoresorcinol, this would reveal how the electron density is distributed across the aromatic ring, the hydroxyl groups, the methyl group, and the bulky iodine atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. rsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom in the molecule. This information helps to identify electron-rich and electron-deficient sites, which is fundamental for understanding intermolecular interactions and reaction mechanisms.

Illustrative Data: The following table presents hypothetical data that would be generated from a DFT calculation on 5-methyl-2,4,6-triiodoresorcinol, for illustrative purposes.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3 eVIndicator of chemical stability and reactivity
Dipole Moment2.1 DebyeMeasure of the molecule's overall polarity

Building upon the electronic structure, DFT can be used to calculate various reactivity descriptors that predict how and where a molecule will react.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies the regions that are electron-rich (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor (positive potential, typically colored blue), which are prone to nucleophilic attack. For 5-methyl-2,4,6-triiodoresorcinol, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups and the iodine atoms, and positive potential around the hydroxyl hydrogens.

Fukui Functions: These descriptors quantify the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks with greater precision than MEP alone. kuleuven.be

Molecules can exist in different spatial arrangements of their atoms, known as conformations. The hydroxyl groups and the methyl group in 5-methyl-2,4,6-triiodoresorcinol can rotate, leading to various conformational isomers.

DFT calculations can be used to:

Optimize the geometry of different possible conformers.

Calculate the relative energies of these conformers to determine which are the most stable.

Calculate the energy barriers for rotation between different conformers.

This information is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Illustrative Data: The following table shows a hypothetical energetic profile for different conformers of 5-methyl-2,4,6-triiodoresorcinol, determined by DFT calculations.

ConformerDescriptionRelative Energy (kcal/mol)
1Both OH groups oriented towards the methyl group0.0 (Global Minimum)
2One OH group towards methyl, one away1.2
3Both OH groups oriented away from the methyl group2.5

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal dynamic processes that are not accessible through static quantum chemical calculations.

While quantum chemistry can identify stable conformers, MD simulations can show how the molecule transitions between these conformations in a realistic environment, such as in a solvent or at an interface (e.g., a cell membrane).

Conformational Dynamics in Solution: An MD simulation of 5-methyl-2,4,6-triiodoresorcinol in a solvent like water or an organic solvent would reveal the timescale and pathways of conformational changes. It would also show how the molecule interacts with the solvent molecules through hydrogen bonding and other non-covalent interactions.

Interfacial Behavior: Given its amphiphilic character (a polar resorcinol (B1680541) head and a more nonpolar character due to the methyl and iodine substituents), this molecule could exhibit interesting behavior at interfaces. MD simulations of the molecule in a system containing, for example, a lipid bilayer and water could be used to study its partitioning between the two phases, its orientation at the interface, and its effect on the membrane structure. Studies on similar resorcinolic lipids have shown they can either stabilize or disrupt lipid membranes depending on the conditions. nih.govnih.gov

The solvent can have a significant impact on the properties and behavior of a solute molecule. MD simulations are an excellent tool for investigating these effects in detail.

Solvation Structure: MD can reveal the detailed arrangement of solvent molecules around the solute, known as the solvation shell. For 5-methyl-2,4,6-triiodoresorcinol in water, this would involve analyzing the hydrogen bonding network between the hydroxyl groups and water molecules.

Thermodynamic Properties: By analyzing the trajectories from an MD simulation, it is possible to calculate thermodynamic properties such as the free energy of solvation, which quantifies how favorably the molecule dissolves in a particular solvent.

Dynamic Interactions: MD simulations can capture the dynamic nature of intermolecular interactions, such as the formation and breaking of hydrogen bonds between the solute and solvent, or between multiple solute molecules, which could lead to aggregation.

Mechanistic Insights from Computational Modeling

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific computational modeling studies focused on 5-methyl-2,4,6-triiodoresorcinol. While computational chemistry is a powerful tool for understanding molecular structure and reactivity, it appears that this particular compound has not been the subject of published research in this area. Therefore, detailed mechanistic insights derived from computational modeling for 5-methyl-2,4,6-triiodoresorcinol are not available at this time.

Transition State Analysis for Reactions Involving 5-methyl-2,4,6-triiodoresorcinol

Transition state analysis is a critical computational method used to elucidate reaction mechanisms and determine reaction rates. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and analyzing its properties. However, due to the absence of published computational studies on the reactivity of 5-methyl-2,4,6-triiodoresorcinol, there is no available information regarding the transition states of reactions in which it participates.

Computational Prediction of Spectroscopic Parameters

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are frequently employed to predict spectroscopic parameters like NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. Unfortunately, a review of the available literature indicates that no computational predictions of the spectroscopic parameters for 5-methyl-2,4,6-triiodoresorcinol have been reported.

Mechanistic Studies of Reactions Involving 5 Methyl 2,4,6 Triiodoresorcinol

Investigation of Halogen-Exchange and Cross-Coupling Reaction Mechanisms

The carbon-iodine (C-I) bonds in 5-methyl-2,4,6-triiodoresorcinol are the most labile of the carbon-halogen bonds, making them prime targets for functionalization through various catalytic methods. The high reactivity of these bonds is a general trend observed in palladium-catalyzed cross-coupling reactions. ru.nl

Palladium-Catalyzed C-I Bond Activation Pathways

The process typically begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. Subsequently, a transmetalation reaction occurs with a co-catalyst, such as a copper(I) acetylide in the Sonogashira reaction, to form a new organopalladium complex. Finally, reductive elimination from this complex yields the coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.orgnih.gov For polyiodinated compounds, selective mono- or poly-functionalization can be a challenge, often dependent on the reaction conditions and the relative reactivity of the different iodine substituents.

A proposed general mechanism for a Sonogashira coupling of 5-methyl-2,4,6-triiodoresorcinol is depicted below:

Proposed Catalytic Cycle for Sonogashira Coupling

StepDescriptionIntermediate
1. Oxidative AdditionThe C-I bond of 5-methyl-2,4,6-triiodoresorcinol adds to a Pd(0) catalyst.Aryl-Pd(II)-Iodide Complex
2. TransmetalationThe copper acetylide transfers the alkyne group to the palladium center.Di-organo-Pd(II) Complex
3. Reductive EliminationThe coupled product is eliminated, regenerating the Pd(0) catalyst.Alkyne-substituted resorcinol (B1680541)

Alternative Transition Metal Catalysis for Functionalization

Copper-catalyzed reactions represent a significant alternative for the functionalization of aryl halides. The copper-catalyzed "aromatic Finkelstein reaction," for instance, allows for the exchange of one halogen for another. researchgate.netmdpi.comorganic-chemistry.org This type of transformation on 5-methyl-2,4,6-triiodoresorcinol could potentially be used to replace the iodine atoms with other halogens like bromine or chlorine, thereby tuning the reactivity of the molecule for subsequent reactions.

The mechanism of copper-catalyzed halogen exchange often involves an oxidative addition of the aryl iodide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by a halide exchange and subsequent reductive elimination to yield the halogen-exchanged product and regenerate the Cu(I) catalyst. nih.gov

Mechanistic Aspects of Electrophilic Aromatic Substitution on the Resorcinol Core

The resorcinol core of 5-methyl-2,4,6-triiodoresorcinol is highly activated towards electrophilic aromatic substitution due to the presence of two hydroxyl groups, which are strong ortho-, para-directing activators. libretexts.orgstackexchange.com However, in this specific molecule, all the activated positions (2, 4, and 6) are already substituted with iodine atoms. Therefore, further electrophilic substitution on the aromatic ring would likely require harsh conditions and could potentially lead to ipso-substitution, where an existing substituent (in this case, iodine) is replaced by the incoming electrophile.

The general mechanism for electrophilic aromatic substitution on a phenol (B47542) involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. Subsequent deprotonation restores the aromaticity of the ring. stackexchange.com For 5-methyl-2,4,6-triiodoresorcinol, any further electrophilic attack would have to overcome the steric hindrance of the bulky iodine atoms and the deactivating inductive effect of the halogens.

Studies on the iodination of resorcinol itself show that the reaction proceeds rapidly, and under basic conditions, can lead to the formation of triiodoresorcinol. scispace.com This suggests that the resorcinol ring is highly reactive towards electrophiles.

Photochemical and Radiolytic Transformations of Triiodinated Resorcinols

The presence of multiple C-I bonds in 5-methyl-2,4,6-triiodoresorcinol makes it susceptible to photochemical and radiolytic transformations. The C-I bond is the weakest of the carbon-halogen bonds and is known to cleave homolytically upon exposure to ultraviolet (UV) radiation or high-energy radiation like gamma rays, leading to the formation of aryl radicals.

Photochemical Degradation: The photodegradation of iodinated phenolic compounds in aqueous solutions typically proceeds via the cleavage of the C-I bond to generate an aryl radical and an iodine radical. ccspublishing.org.cn These highly reactive radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent, reaction with oxygen to form peroxy radicals, or dimerization. The presence of other functional groups on the aromatic ring, such as the hydroxyl and methyl groups in 5-methyl-2,4,6-triiodoresorcinol, will influence the stability and reactivity of the resulting radicals and the final product distribution.

Radiolytic Transformations: Radiolysis involves the dissociation of molecules by ionizing radiation. wikipedia.org In aqueous solutions, the radiolysis of water produces a variety of reactive species, including hydrated electrons (e-aq), hydroxyl radicals (•OH), and hydrogen atoms (H•). These species can react with dissolved organic compounds. For iodinated aromatic compounds, reaction with hydrated electrons can lead to reductive deiodination, while hydroxyl radicals can add to the aromatic ring or abstract hydrogen atoms. The radiolysis of aqueous benzene (B151609) solutions, for instance, is known to produce phenol and biphenyl, indicating the formation of radical intermediates. osti.gov The radiolytic degradation of 5-methyl-2,4,6-triiodoresorcinol would likely involve a complex network of radical reactions, leading to a variety of degradation products.

Elucidation of Degradation Pathways under Environmental and Laboratory Conditions

The environmental fate of 5-methyl-2,4,6-triiodoresorcinol is of interest due to the potential for the formation of toxic iodinated disinfection byproducts from phenolic precursors in water treatment processes. ccspublishing.org.cnnih.gov The degradation of this compound under environmental and laboratory conditions is likely to proceed through a combination of biotic and abiotic pathways.

Abiotic Degradation: Abiotic degradation pathways for phenolic compounds can include oxidation and photolysis. In the presence of oxidants like peroxydisulfate, iodinated phenols can be transformed, with the rate and products being pH-dependent. nih.gov The formation of iodinated aromatic products from the reaction of phenols with hypoiodous acid (HOI) has been observed, suggesting a potential pathway for the formation and subsequent degradation of compounds like 5-methyl-2,4,6-triiodoresorcinol in treated waters. nih.gov

Biodegradation: The biodegradation of phenols is a well-studied process, often involving initial hydroxylation followed by ring cleavage. nih.gov While specific studies on the biodegradation of 5-methyl-2,4,6-triiodoresorcinol are lacking, it is plausible that microorganisms could adapt to utilize it as a carbon source. The degradation would likely begin with deiodination, as the C-I bonds are the most susceptible to cleavage, followed by the breakdown of the resorcinol ring. The steric hindrance and the presence of multiple iodine atoms may, however, render the compound more resistant to microbial degradation compared to simpler phenols.

Advanced Research Applications of 5 Methyl 2,4,6 Triiodoresorcinol

Role as a Synthetic Intermediate in Complex Organic Transformations

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific, documented applications for 5-methyl-2,4,6-triiodoresorcinol as a synthetic intermediate in complex organic transformations. While the broader class of resorcinols and iodinated compounds are frequently utilized in organic synthesis, the specific role of this tri-iodinated methylresorcinol derivative remains largely unexplored in the available research.

There is currently no available scientific literature detailing the use of 5-methyl-2,4,6-triiodoresorcinol as a precursor in the multistep synthesis of functional molecules. Research on the synthesis of complex organic molecules often leverages the reactivity of iodinated and phenolic compounds; however, specific examples employing 5-methyl-2,4,6-triiodoresorcinol as a starting material or key intermediate are not present in published studies.

An extensive search of the scientific literature did not yield any studies where 5-methyl-2,4,6-triiodoresorcinol is used as a building block for creating macrocyclic or supramolecular assemblies. The design of such large and organized molecular structures often relies on molecules with specific geometries and reactive sites. While its structure suggests potential for such applications, there is no documented evidence of its use in this capacity.

Contributions to Methodological Advancements in Analytical Chemistry

In the field of analytical chemistry, well-defined and characterized compounds are crucial for the development and validation of new methods. However, the specific contributions of 5-methyl-2,4,6-triiodoresorcinol in this area are not documented in the available scientific literature.

There is no evidence in the reviewed literature of 5-methyl-2,4,6-triiodoresorcinol being developed or used as a reference standard for the analysis of iodinated phenols. The establishment of a reference standard requires rigorous characterization and documentation of its purity and properties, a process that has not been reported for this specific compound.

A review of scientific publications indicates that 5-methyl-2,4,6-triiodoresorcinol has not been utilized in the development or validation of chromatographic methods. While related compounds may be used for such purposes, there are no specific reports of its application in techniques like HPLC or GC for method development or as a quality control marker.

Utility in Advanced Materials Science Research

The exploration of novel molecules for the creation of advanced materials is a significant area of research. However, a thorough search of the scientific literature reveals no studies or patents that describe the use of 5-methyl-2,4,6-triiodoresorcinol in the field of materials science. Its potential properties as a component in polymers, electronic materials, or other advanced materials have not been reported.

Design and Synthesis of Photoactive or Optoelectronic Components

The incorporation of heavy atoms, such as iodine, into organic molecules can profoundly influence their photophysical properties through the "heavy-atom effect". acs.orgrsc.org This effect enhances spin-orbit coupling, which facilitates intersystem crossing—a non-radiative transition between electronic states of different spin multiplicity (e.g., from a singlet excited state to a triplet excited state). acs.orgnih.gov The tri-iodo substitution in 5-methyl-2,4,6-triiodoresorcinol is expected to induce a significant heavy-atom effect, making it a candidate for applications where control of excited state dynamics is crucial.

Research on other iodinated organic molecules has demonstrated accelerated intersystem crossing rates and enhanced phosphorescence. acs.orgresearchgate.net For instance, the introduction of iodine into chromophores can increase the rate of triplet state formation by orders of magnitude. acs.org This property is highly desirable in the design of photosensitizers for applications like photodynamic therapy, where the triplet state is responsible for generating cytotoxic singlet oxygen. Furthermore, in the field of organic electronics, efficient phosphorescence is a key requirement for high-efficiency organic light-emitting diodes (OLEDs). The functionalization of mCP (1,3-bis(N-carbazolyl)benzene) with iodine has been shown to significantly increase the phosphorescence rate. acs.org

The synthesis of 5-methyl-2,4,6-triiodoresorcinol would likely proceed via the electrophilic iodination of 5-methylresorcinol. Phenols are highly activated towards electrophilic aromatic substitution, and various iodinating reagents can be employed. nih.gov The reaction conditions would need to be carefully controlled to achieve tri-iodination at the 2, 4, and 6 positions.

Photophysical Property Influence of Heavy-Atom Effect (Iodine) Potential Application
Intersystem Crossing RateSignificantly Increased acs.orgnih.govacs.orgPhotosensitizers, Phosphorescent OLEDs
Fluorescence Quantum YieldDecreased rsc.orgPhosphorescent Materials
Phosphorescence Quantum YieldIncreased nih.govPhosphorescent Materials, Bioimaging
Excited State LifetimeModified (typically shortened) acs.orgrsc.orgFast-response optoelectronic devices

Incorporation into Coordination Polymers or Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the nature of the organic linker. 5-methyl-2,4,6-triiodoresorcinol presents as a bifunctional ligand. The two hydroxyl groups of the resorcinol (B1680541) moiety can act as coordination sites for a wide range of metal ions, a feature seen in other resorcinol-based MOFs. mdpi.commdpi.comresearchgate.net

The three iodine atoms introduce the potential for halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. nih.govacs.orgrsc.orgacs.org This interaction is directional and has been increasingly utilized as a tool in crystal engineering to control the supramolecular assembly of molecules. nih.gov In the context of MOFs, iodinated ligands can form halogen bonds with other ligands or with counter-ions, leading to the formation of unique network topologies that might not be accessible with non-halogenated analogues. nih.govnih.gov The strength of these halogen bonds can be comparable to hydrogen bonds, providing stability to the resulting framework. acs.org

Furthermore, MOFs have been investigated for the capture of volatile iodine, a significant concern in nuclear waste management. rsc.orgnih.govacs.org A MOF constructed from a 5-methyl-2,4,6-triiodoresorcinol ligand could exhibit interesting properties in this regard, potentially acting as a "self-capturing" material or a platform for studying iodine-iodine interactions within a confined porous environment.

Structural Feature of Ligand Role in Coordination Polymer/MOF Potential Outcome
Resorcinol Hydroxyl GroupsMetal Coordination Sites mdpi.comFormation of the primary framework
Three Iodine AtomsHalogen Bond Donors nih.govrsc.orgDirection of supramolecular assembly, stabilization of the framework, novel topologies
Methyl GroupSteric Influence, Pore ModificationFine-tuning of framework porosity and guest selectivity

Exploration as a Molecular Probe for Fundamental Chemical and Biological Studies (excluding in vivo and clinical)

Radiochemical Labeling for in vitro Mechanistic Elucidation

The presence of three iodine atoms in 5-methyl-2,4,6-triiodoresorcinol makes it an ideal candidate for radiolabeling with radioactive isotopes of iodine, such as iodine-125 (B85253) (¹²⁵I) or iodine-131 (B157037) (¹³¹I). nih.gov Radioiodination of phenol-containing molecules is a well-established procedure, typically involving electrophilic substitution with an oxidized form of radioiodide. nih.govmdpi.com Common methods utilize oxidizing agents like Chloramine-T or IODO-GEN to facilitate the reaction. mdpi.comspringernature.com

Once radiolabeled, [¹²⁵I]5-methyl-2,4,6-triiodoresorcinol could serve as a valuable tool for a variety of in vitro studies. For instance, it could be used as a radioligand in binding assays to quantify the affinity and selectivity of the molecule for a particular protein or receptor. Autoradiography with the radiolabeled compound on tissue sections could reveal the microscopic distribution of its binding sites. It could also be used as a tracer to follow the metabolic fate of the molecule in cell cultures or tissue homogenates, helping to elucidate metabolic pathways without conducting in vivo experiments. nih.govnih.govnih.gov

Radioactive Iodine Isotope Half-life Primary Emissions Common in vitro Application
Iodine-125 (¹²⁵I)59.4 days nih.govGamma (low energy), X-rays nih.govRadioligand binding assays, autoradiography, metabolic studies
Iodine-131 (¹³¹I)8.02 days nih.govBeta, Gamma nih.govLess common for in vitro due to higher energy, but can be used
Iodine-123 (¹²³I)13.2 hoursGammaPrimarily for in vivo imaging (SPECT), less common for in vitro

Structural Probes for Molecular Recognition Investigations

The three heavy iodine atoms of 5-methyl-2,4,6-triiodoresorcinol make it a potentially powerful probe for studying molecular recognition, particularly through X-ray crystallography. The determination of protein structures can be challenging due to the "phase problem." One common method to overcome this is heavy-atom derivatization, where heavy atoms are introduced into the protein crystal. The significant anomalous scattering from these heavy atoms can be used to determine the initial phases and solve the crystal structure. nih.govucla.edunih.gov Given its three heavy iodine atoms, 5-methyl-2,4,6-triiodoresorcinol could serve as an excellent phasing agent if it can be co-crystallized with a target protein. Iodide ions themselves have been shown to be effective for phasing, particularly for membrane proteins. esrf.fr

Beyond its utility in structure determination, 5-methyl-2,4,6-triiodoresorcinol can act as a structural probe to investigate the nature of ligand-protein interactions. The iodine atoms can participate in specific and directional halogen bonds with electron-donating residues (e.g., the backbone carbonyls of amino acids or the side chains of serine, threonine, aspartate, or glutamate) in a protein's binding site. acs.orgacs.orgnih.govnih.govyoutube.com Studying the geometry and energetics of these halogen bonds can provide fundamental insights into the principles of molecular recognition. The strength of a halogen bond is comparable to that of a hydrogen bond and is influenced by the nature of the halogen and the interacting partner.

Interaction Type Typical Energy (kcal/mol) Key Features
Halogen Bond (C-I···O)1-5 acs.orgHighly directional, involves a region of positive electrostatic potential on the iodine ("σ-hole") acs.org
Hydrogen Bond (O-H···O)1-10Directional, involves a hydrogen atom bonded to an electronegative atom
Van der Waals< 1Non-directional, based on transient fluctuations in electron density

Future Research Directions and Unexplored Avenues for 5 Methyl 2,4,6 Triiodoresorcinol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted aromatic compounds like 5-methyl-2,4,6-triiodoresorcinol often relies on traditional methods that can be inefficient and generate significant waste. Future research should prioritize the development of novel and sustainable synthetic routes. A promising avenue lies in the exploration of one-pot syntheses, which could streamline the production process. For instance, a hypothetical one-pot reaction could involve the direct iodination of 5-methylresorcinol using a suitable iodinating agent and a green catalyst.

Furthermore, the principles of green chemistry should be at the forefront of these synthetic endeavors. This includes the use of environmentally benign solvents, catalysts, and reagents. The development of solid-supported catalysts or biocatalytic methods could offer significant advantages in terms of reusability and reduced environmental impact. A comparative analysis of potential synthetic routes is presented in Table 1.

| Route C: Biocatalytic Approach | 5-methylresorcinol | Halogenase enzyme | High selectivity, mild reaction conditions | Enzyme stability and availability |

Exploration of Underutilized Reactivity Modes and Regioselectivity

The reactivity of 5-methyl-2,4,6-triiodoresorcinol is another area ripe for exploration. The presence of three iodine atoms, a methyl group, and two hydroxyl groups on the resorcinol (B1680541) scaffold suggests a rich and complex reactivity profile. Understanding the regioselectivity of this molecule in various reactions is crucial for its derivatization and the development of new functional materials.

Future studies could investigate a range of transformations, including cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the C-I bonds, etherification or esterification of the hydroxyl groups, and electrophilic aromatic substitution. The interplay between the activating hydroxyl groups and the deactivating, yet bulky, iodine atoms will likely lead to interesting and potentially unexpected reactivity patterns. A systematic study of these reactions would provide a valuable toolkit for the synthesis of a diverse library of derivatives.

Integration into Advanced Nanomaterials and Hybrid Systems

The unique electronic and structural features of 5-methyl-2,4,6-triiodoresorcinol make it a candidate for integration into advanced nanomaterials. Its high iodine content could be leveraged in the design of novel X-ray contrast agents or radiosensitizers when incorporated into nanoparticles. Furthermore, the phenolic hydroxyl groups provide anchor points for attachment to metal oxide surfaces or for polymerization into functional polymers.

Research in this area could focus on the synthesis of hybrid materials where 5-methyl-2,4,6-triiodoresorcinol is either covalently bound to or encapsulated within a nanomaterial. The resulting systems could exhibit synergistic properties, combining the characteristics of the organic molecule with the unique features of the nanoscale material.

Application in High-Throughput Screening Methodologies for Chemical Discovery

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new bioactive compounds. agilent.com A library of compounds based on the 5-methyl-2,4,6-triiodoresorcinol scaffold could be synthesized and screened against a wide range of biological targets. The structural rigidity and dense functionalization of this molecule provide a unique starting point for drug discovery programs.

The development of efficient and automated HTS assays is crucial for this endeavor. agilent.com These assays could be designed to identify inhibitors of specific enzymes or modulators of protein-protein interactions. agilent.com The data generated from HTS campaigns can be rapidly analyzed to identify promising "hit" compounds for further optimization. A hypothetical HTS campaign is outlined in Table 2.

Table 2: Hypothetical High-Throughput Screening Campaign for 5-methyl-2,4,6-triiodoresorcinol Derivatives

Target Class Assay Type Number of Compounds Screened Potential Therapeutic Area
Kinases Fluorescence Resonance Energy Transfer (FRET) 10,000 Oncology
Proteases Colorimetric 10,000 Infectious Diseases

Synergistic Research with Artificial Intelligence and Machine Learning in Chemical Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. researchgate.net These powerful computational tools can be applied to accelerate the discovery and development of new molecules like 5-methyl-2,4,6-triiodoresorcinol.

AI algorithms can be trained on existing chemical data to predict the properties and reactivity of new compounds, guiding the design of molecules with desired characteristics. youtube.com ML models can also be used to optimize reaction conditions, leading to higher yields and reduced waste. researchgate.net Furthermore, AI can be employed for retrosynthetic analysis, proposing novel and efficient synthetic routes that may not be obvious to a human chemist. youtube.com The synergy between experimental work and in silico predictions will be a key driver of innovation in the future exploration of 5-methyl-2,4,6-triiodoresorcinol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.